molecular formula C30H68O3Si3 B590349 1,2,3-O-Tris(triisopropyl) Glycerol-d5 CAS No. 1330185-53-9

1,2,3-O-Tris(triisopropyl) Glycerol-d5

Cat. No.: B590349
CAS No.: 1330185-53-9
M. Wt: 566.157
InChI Key: DTDBKBUDBOGWQC-LBOKBOHPSA-N
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Description

1,2,3-O-Tris(triisopropyl) Glycerol-d5 is a deuterated compound used primarily in proteomics research. It has the molecular formula C30H63D5O3Si3 and a molecular weight of 566.15 . This compound is a stable isotope-labeled version of 1,2,3-O-Tris(triisopropyl) Glycerol, where deuterium atoms replace some of the hydrogen atoms.

Preparation Methods

The synthesis of 1,2,3-O-Tris(triisopropyl) Glycerol-d5 typically involves multiple steps. One common method is to react glycerol with triisopropylsilyl chloride under appropriate conditions to form the triisopropylsilyl ether derivative. This intermediate is then subjected to deuteration to replace specific hydrogen atoms with deuterium . Industrial production methods may involve similar steps but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1,2,3-O-Tris(triisopropyl) Glycerol-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the triisopropylsilyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and chloroform, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3-O-Tris(triisopropyl) Glycerol-d5 has several scientific research applications:

Comparison with Similar Compounds

1,2,3-O-Tris(triisopropyl) Glycerol-d5 can be compared with other similar compounds, such as:

    1,2,3-O-Tris(triisopropyl) Glycerol: The non-deuterated version of the compound.

    1,2,3-O-Tris(trimethylsilyl) Glycerol: A similar compound with trimethylsilyl groups instead of triisopropylsilyl groups.

    1,2,3-O-Tris(triethylsilyl) Glycerol: Another variant with triethylsilyl groups.

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, such as enhanced stability and the ability to trace the compound in complex systems .

Properties

CAS No.

1330185-53-9

Molecular Formula

C30H68O3Si3

Molecular Weight

566.157

IUPAC Name

[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3/i19D2,20D2,30D

InChI Key

DTDBKBUDBOGWQC-LBOKBOHPSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C

Synonyms

1,2,3-O-Tris(triisopropyl) 1,2,3-Propanetriol-d5;  1,2,3-O-Tris(triisopropyl) 1,3-Dihydroxy-2-propanol-d5;  1,2,3-O-Tris(triisopropyl) Propanetriol-d5;  1,2,3-O-Tris(triisopropyl) 1,2,3-Propane-1,1,2,3,3-d5-triol;  1,2,3-O-Tris(triisopropyl) 1,2,3-Trihyd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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